![molecular formula C11H22N2OS B13274679 N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine](/img/structure/B13274679.png)
N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine is a chemical compound with the molecular formula C11H22N2OS. It is a derivative of morpholine and thian-3-amine, featuring a morpholine ring substituted with a methyl group and a thian-3-amine moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine typically involves the reaction of 4-methylmorpholine with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reactants are fed into a reactor, where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar solvents like acetonitrile or dimethylformamide at varying temperatures depending on the reactivity of the electrophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted morpholine and thian-3-amine derivatives
Scientific Research Applications
N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methylmorpholin-2-yl)methyl]thiolan-3-amine
- N-[(4-Methylmorpholin-2-yl)methyl]thian-4-amine
Uniqueness
N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H22N2OS |
|---|---|
Molecular Weight |
230.37 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]thian-3-amine |
InChI |
InChI=1S/C11H22N2OS/c1-13-4-5-14-11(8-13)7-12-10-3-2-6-15-9-10/h10-12H,2-9H2,1H3 |
InChI Key |
YUHZFWXEFHNQKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNC2CCCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13274607.png)
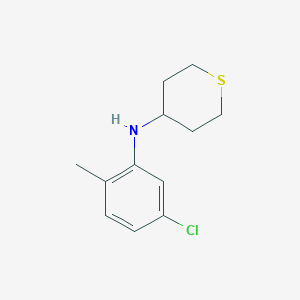
![2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol](/img/structure/B13274613.png)
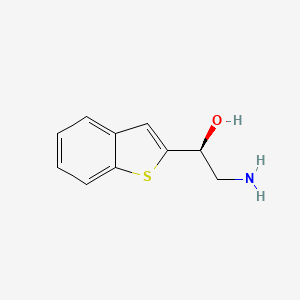
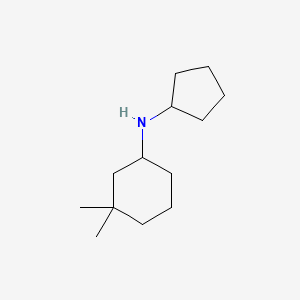

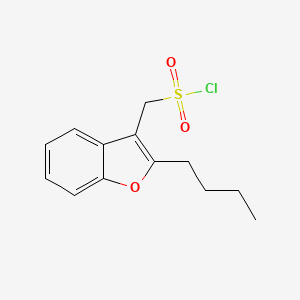
![(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13274641.png)
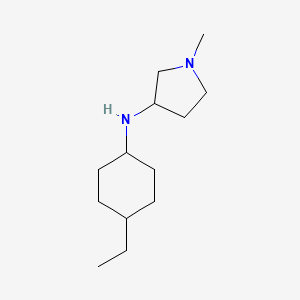


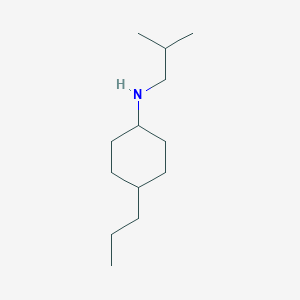
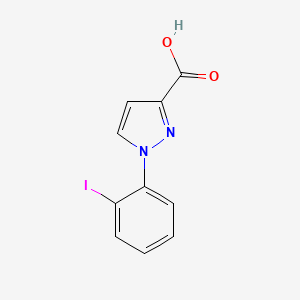
![7-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13274677.png)
